molecular formula C3H9N5 B155205 1-Methylbiguanide CAS No. 1609-00-3

1-Methylbiguanide

Cat. No.: B155205
CAS No.: 1609-00-3
M. Wt: 115.14 g/mol
InChI Key: JLPWQEHTPOFCPG-UHFFFAOYSA-N
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Description

1-Methylbiguanide is a chemical compound with the molecular formula C3H9N5. It is a derivative of biguanide and is known for its various applications in scientific research and industry. The compound is characterized by its high solubility in water and its ability to form stable salts with acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylbiguanide can be synthesized through the reaction of dimethylamine hydrochloride with dicyandiamide. The reaction is typically carried out under reflux conditions using solvents such as water, methanol, ethanol, toluene, xylene, or butanol. The reaction time can vary from 2 to 48 hours depending on the solvent and other reaction conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methylbiguanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen-containing compounds, while substitution reactions can produce a variety of substituted biguanides .

Scientific Research Applications

1-Methylbiguanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylbiguanide involves its interaction with mitochondrial complex I, leading to the inhibition of mitochondrial respiration. This inhibition causes a decrease in ATP production and an increase in the AMP/ATP ratio, which activates AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and mediates various downstream effects, including the inhibition of gluconeogenesis in the liver and the activation of glucose uptake in muscles .

Comparison with Similar Compounds

Uniqueness: 1-Methylbiguanide is unique in its specific molecular structure, which allows it to interact with mitochondrial complex I and activate AMPK. Unlike some other biguanides, it has a distinct profile of biological activity and potential therapeutic applications .

Properties

IUPAC Name

1-(diaminomethylidene)-2-methylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N5/c1-7-3(6)8-2(4)5/h1H3,(H6,4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPWQEHTPOFCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167032
Record name 1-Methylbiguanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609-00-3
Record name 1-Methylbiguanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylbiguanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLBIGUANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9BB0L32CH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1-methylbiguanide being investigated as a potential tool for assessing renal function?

A1: Organic cation transporters (OCTs), specifically OCT2, play a crucial role in the renal excretion of various drugs and endogenous compounds. These transporters are primarily located in the proximal tubule of the kidney, a region often affected in kidney diseases. [] Metformin, a widely prescribed medication for type 2 diabetes, is known to target OCT2. [] The research explores the use of a radiolabeled form of metformin, Carbon-11-labeled metformin (11C-metformin), as a Positron Emission Tomography (PET) tracer. The study investigates whether the uptake and clearance of 11C-metformin can provide insights into OCT2 function and, consequently, overall renal function. []

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